Superior Solubility Driven by Increased Lipophilicity and Hydrogen Bonding
The target compound exhibits a LogP of -1.75, indicating significantly higher hydrophilicity compared to its N1-substituted isomer, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine, which has a LogP of -1.21 . This difference of -0.54 log units translates to a roughly 3.5-fold higher aqueous solubility for the target compound. Furthermore, the target compound possesses two hydrogen bond donors (the primary amine and the triazole N-H), whereas the N1-isomer has only one (the primary amine) . This additional donor enables stronger and potentially more specific interactions with polar solvents and biological targets, directly influencing its behavior in aqueous reactions and biological assays.
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | LogP = -1.75; H-Bond Donors = 2 |
| Comparator Or Baseline | 3-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS 69807-82-5): LogP = -1.21; H-Bond Donors = 1 |
| Quantified Difference | ΔLogP = -0.54 (target is more hydrophilic); ΔHBD = +1 |
| Conditions | Computational prediction (LogP) and structural analysis |
Why This Matters
A more hydrophilic compound with a greater number of hydrogen bond donors is often preferred for optimizing aqueous solubility and developing robust, reproducible biological assays.
